N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2-Methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a thiophene moiety and substituted with a 2-methoxyethyl acetamide group. The 2-methoxyethyl group enhances solubility in polar solvents compared to bulkier aromatic substituents, while the thiophene and thiazole-pyridazine systems contribute to π-π stacking interactions critical for binding to biological targets .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c1-9-17-13-14(24-9)12(10-4-3-7-23-10)18-19(15(13)21)8-11(20)16-5-6-22-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHRDKKKCYBHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCOC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a thiophene derivative and a pyridazine derivative in the presence of a suitable catalyst.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with an amine group on the thiazolopyridazine core.
Methoxyethyl Substitution: The final step involves the substitution of a methoxyethyl group onto the nitrogen atom of the acetamide, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyridazine core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.
Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Solubility :
- The target compound’s 2-methoxyethyl group confers higher aqueous solubility compared to the 4-chlorophenyl substituent in its analogue . This is critical for oral bioavailability and CNS penetration.
- Lipophilic substituents (e.g., 4-chlorophenyl) may enhance membrane permeability but increase hepatotoxicity risks .
Core Structure and Bioactivity: Thiazolo-pyridazine-thiophene systems (target compound and ) are structurally distinct from coumarin-thiazolidine hybrids but share acetamide functionalization, which is associated with antioxidant or kinase-modulating activity. Quinoline-piperidine derivatives demonstrate that heterocyclic diversity (e.g., quinoline vs. thiazolo-pyridazine) significantly alters target specificity (e.g., kinase vs. antimicrobial targets).
Synthetic Accessibility :
- Thioacetamide-based cyclization methods (e.g., and ) are common for thiazole-containing systems but require stringent conditions (e.g., concentrated H2SO4 for heterocyclization), which may limit scalability .
Research Findings and Pharmacological Implications
- Antioxidant Activity : While coumarin-thiazolidine hybrids exhibit superior antioxidant properties , the target compound’s thiophene-thiazolo-pyridazine core may favor redox modulation via sulfur-mediated radical scavenging.
- Antimicrobial Potential: Thiazolo[3,2-a]pyridines ( ) show antimicrobial activity, suggesting the target compound’s thiazole-pyridazine core could be optimized for similar applications.
Biological Activity
N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential biological activities. Its unique structure, characterized by a thiazolo-pyridazine moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with thiazole and pyridazine rings have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
These results indicate that the thiazole-pyridazine framework may contribute to the inhibition of cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been investigated. Studies show that derivatives of thiazole exhibit promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound C | S. aureus | 32 | |
| Compound D | E. coli | 16 |
These findings suggest that the incorporation of thiophene and thiazole moieties enhances the antimicrobial efficacy of the compounds.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cell cycle regulation and DNA replication.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
- In Vivo Studies : In a study involving mice models with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to controls treated with placebo.
- Clinical Trials : Preliminary clinical trials assessing the safety and efficacy of similar compounds have shown promising results, with manageable side effects and improved patient outcomes in specific cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
